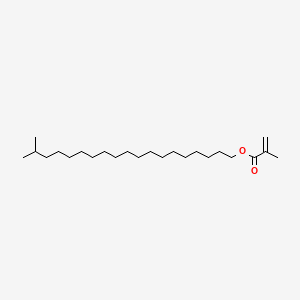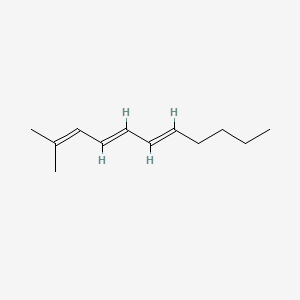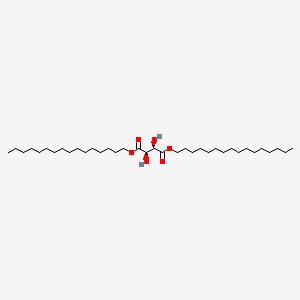
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis(2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is a chemical compound with the molecular formula C10H26N4. It is a derivative of 1,2-propanediamine, where the nitrogen atoms are substituted with 2-methyl groups and connected by an ethanediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) typically involves the reaction of 1,2-propanediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atoms can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines with various functional groups.
Scientific Research Applications
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: A simpler derivative without the ethanediyl bridge and 2-methyl groups.
2-Methyl-1,2-propanediamine: Similar structure but lacks the ethanediyl bridge.
Ethylenediamine: Contains two amino groups connected by an ethylene bridge but lacks the 2-methyl substitution.
Uniqueness
1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is unique due to its specific substitution pattern and the presence of an ethanediyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
22201-11-2 |
|---|---|
Molecular Formula |
C10H26N4 |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
1-N-[2-[(2-amino-2-methylpropyl)amino]ethyl]-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C10H26N4/c1-9(2,11)7-13-5-6-14-8-10(3,4)12/h13-14H,5-8,11-12H2,1-4H3 |
InChI Key |
UATAKFNJPGUXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCNCC(C)(C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



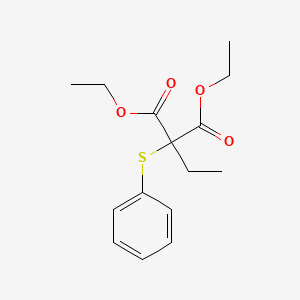
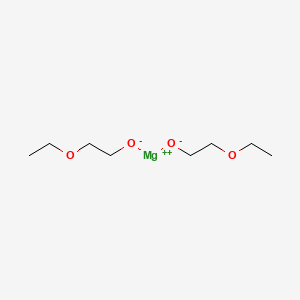

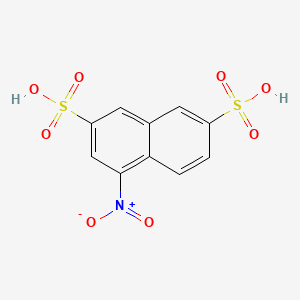



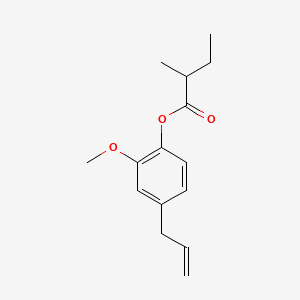
![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
